2-Aminohexanedioic acid
Overview
Description
2-Aminohexanedioic acid, also known as (S)-2-Aminohexanedioic acid, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a structural analog of glutamine and is generated by the catabolism of lysine saccharopine (SAC)/pipecolic acid (PIP) pathways .
Molecular Structure Analysis
The linear formula of 2-Aminohexanedioic acid is HO2C(CH2)3CH(NH2)CO2H . The molecular weight is 161.16 .
Chemical Reactions Analysis
2-Aminohexanedioic acid is a glutamate analog . It acts as an inhibitor of glutamate synthetase . It exhibits gliotoxicity towards mitotic astrocytes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Aminohexanedioic acid include a melting point of 203-205 °C (dec.) (lit.) . It has an optical activity of [α]25/D +22°, c = 2 in 5 M HCl .
Scientific Research Applications
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Biochemistry and Molecular Biology : Amino acids like 2-Aminohexanedioic acid are fundamental building blocks of proteins and play key roles in various biological processes. They can be used in protein synthesis studies, enzyme function studies, and other molecular biology applications .
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Pharmaceutical Research : Amino acids are often used in the development of new drugs. For example, they can be used as starting materials in the synthesis of complex molecules, or they can be studied for their potential therapeutic effects .
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Inhibitor of Glutamine Synthetase : 2-Aminohexanedioic acid has been used as an inhibitor of glutamine synthetase, an enzyme involved in the metabolism of glutamine, in spontaneously immortalized human cell line MIO-M1 .
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Modulator of Glucose Metabolism : 2-Aminohexanedioic acid has been found to modulate glucose metabolism and is present in higher levels in diabetic patients .
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Suppression of Autophagy : 2-Aminohexanedioic acid plays a key role in suppressing autophagy in C2C12 myotubes .
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Biomolecular NMR and Proteomics : 2-Aminohexanedioic acid can be used in biomolecular Nuclear Magnetic Resonance (NMR) studies and proteomics .
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Biomarker in Animal Nutrition : In a study on beef steers, 2-Aminohexanedioic acid was identified as a candidate plasma biomarker associated with residual feed intake . This suggests that it could potentially be used in animal nutrition research to understand and improve feed efficiency.
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Medicinal Plants and Herbal Remedies : Some phytochemical investigations have discovered active biological metabolites in several regions of chickweed and its preparations, including 2-Aminohexanedioic acid . This suggests that it could have potential applications in the development of herbal remedies or natural treatments.
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Carboxylic Acid Research : As a carboxylic acid, 2-Aminohexanedioic acid could be used in research related to life sciences . Carboxylic acids are compounds occurring naturally in different stages of life cycles and can be produced in laboratories from oxidation reactions of aldehydes, primary alcohols, and hydrocarbons .
properties
IUPAC Name |
2-aminohexanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFNHCXNCRBQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862154 | |
Record name | alpha-Aminoadipic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminohexanedioic acid | |
CAS RN |
542-32-5 | |
Record name | α-Aminoadipic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Aminoadipic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoadipate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Aminoadipic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoadipic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOADIPIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K7B1OED4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.